molecular formula C14H17N3O B7884836 CID 56760846

CID 56760846

Cat. No. B7884836
M. Wt: 243.30 g/mol
InChI Key: HSIFYNOROPAJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 56760846 is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 56760846 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 56760846 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 56760846 involves the condensation of two molecules of 2,4-dimethyl-3-pentanone with one molecule of 2,4-dinitrophenylhydrazine.

Starting Materials
2,4-dimethyl-3-pentanone, 2,4-dinitrophenylhydrazine

Reaction
Step 1: Dissolve 2,4-dimethyl-3-pentanone (1.0 g, 7.5 mmol) and 2,4-dinitrophenylhydrazine (1.5 g, 7.5 mmol) in ethanol (20 mL) in a round-bottom flask., Step 2: Add a few drops of glacial acetic acid to the reaction mixture and reflux the mixture for 2 hours., Step 3: Cool the reaction mixture to room temperature and filter the yellow precipitate that forms., Step 4: Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product CID 56760846 (2.0 g, 85% yield).

properties

IUPAC Name

2-(2,4-dimethylanilino)-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-5-6-12(9(2)7-8)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIFYNOROPAJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)C(=C(N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)C(=C(N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56760846

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